Ttc-352

Catalog No.
S546036
CAS No.
1607819-68-0
M.F
C20H13FO3S
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ttc-352

CAS Number

1607819-68-0

Product Name

Ttc-352

IUPAC Name

3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol

Molecular Formula

C20H13FO3S

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H

InChI Key

UDBMVVLTKJMPCJ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

TTC-352; TTC 352; TTC352;

Canonical SMILES

C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F

The exact mass of the compound Unii-65ilh3Y0MI is 352.0569 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TTC-352 is an orally bioavailable, benzothiophene-derived Selective Human Estrogen Receptor Partial Agonist (ShERPA) utilized primarily as a high-fidelity tool compound in oncology and pharmacology research [1]. Unlike traditional selective estrogen receptor modulators (SERMs), TTC-352 functions as an estrogen mimic that binds the estrogen receptor alpha (ERα), sealing the ligand-binding domain and rapidly inducing the unfolded protein response (UPR) and apoptosis[2]. For procurement in laboratory settings, its primary value lies in its formulation compatibility for oral dosing and its ability to reliably model tumor regression in heavily pretreated, hormone-refractory (e.g., tamoxifen-resistant) in vitro and in vivo models without the severe off-target tissue proliferation associated with natural estrogens [1].

Substituting TTC-352 with 17β-estradiol (E2) or benchmark partial agonists like triphenylethylene bisphenol (BPTPE) introduces critical workflow and reproducibility failures in preclinical assays [1]. While E2 is a potent full agonist, its use in vivo causes severe uterine tissue proliferation, confounding xenograft studies and requiring complex toxicity management [1]. Conversely, the benchmark partial agonist BPTPE binds ERα primarily via Thr347, which disrupts the critical Asp351-to-helix 12 interaction; this structural instability delays UPR induction and apoptosis, leading to inconsistent assay readouts and an increased risk of clonal evolution in cell models [2]. TTC-352 avoids these limitations by forming highly stable hydrogen bonds with Glu353 and His524, ensuring reproducible ERα sealing and rapid apoptotic kinetics while maintaining an inert profile in gynecologic tissues [2].

Structural Stability and Assay Reproducibility via Glu353 Hydrogen Bonding

In molecular dynamics (MD) simulations and structural assays, TTC-352 demonstrates superior binding stability compared to the benchmark partial agonist BPTPE [1]. TTC-352 binding is driven by a highly stable hydrogen bond with Glu353, which maintains the Asp351-to-helix 12 (H12) interaction and securely seals the ERα ligand-binding domain [1]. In contrast, BPTPE exhibits a significantly decreased frequency of Glu353 hydrogen bonding, relying instead on Thr347, which destabilizes the H12 region [1]. This structural stability ensures that TTC-352 provides a highly reproducible agonist conformation for cell-free and in vitro coactivator recruitment workflows.

Evidence DimensionERα ligand-binding domain H-bond stability
Target Compound DataTTC-352 maintains highly stable H-bonds with Glu353 and His524 throughout MD simulations.
Comparator Or BaselineBPTPE exhibits weak/decreased H-bonding frequency with Glu353, governed instead by Thr347.
Quantified DifferenceTTC-352 ensures continuous Asp351-to-H12 interaction, whereas BPTPE disrupts this sealing mechanism.
ConditionsMolecular dynamics (MD) simulations and X-ray crystallography of ERα complexes.

Stable receptor sealing prevents delayed apoptotic responses, ensuring high reproducibility in high-throughput ERα binding and UPR-induction assays.

In Vivo Handling Suitability and Absence of Uterotrophic Toxicity

A critical procurement advantage of TTC-352 over natural estrogens is its lack of off-target tissue proliferation, which simplifies in vivo handling[1]. In ovariectomized mouse models, treatment with 1.5 mg/day TTC-352 resulted in no significant increase in uterine weight, matching the negative control profile of raloxifene[1]. In stark contrast, equivalent dosing with 17β-estradiol (E2) or tamoxifen (TAM) caused significant uterine tissue proliferation [1]. This allows researchers to evaluate tumor regression via oral TTC-352 administration without the confounding variables of gynecologic toxicity.

Evidence DimensionUterine weight stimulation in vivo
Target Compound DataTTC-352 (1.5 mg/day) induces zero significant increase in uterine weight.
Comparator Or Baseline17β-estradiol (E2) and Tamoxifen (TAM) induce significant uterine tissue proliferation.
Quantified DifferenceTTC-352 matches the negative control (Raloxifene) baseline, completely eliminating the uterotrophic effects seen with E2 and TAM.
ConditionsOvariectomized mouse xenograft models evaluated for off-target tissue growth.

Eliminating uterotrophic side effects simplifies in vivo xenograft protocols by removing the need for toxicity-mitigating co-treatments.

Application-Critical Transcriptional Kinetics in Endocrine-Resistant Models

TTC-352 provides a more robust and rapid transcriptional readout for estrogen-responsive genes compared to other partial agonists [1]. In wild-type MCF-7:WS8 and apoptotic-type MCF-7:5C breast cancer models, 24-hour treatment with TTC-352 significantly increased the mRNA levels of TFF1 and GREB1, mirroring the potent full agonist activity of E2 [1]. BPTPE, however, induced a significantly lower, partial increase in these mRNA levels [1]. This rapid transcriptional activation translates directly into faster UPR induction, making TTC-352 a superior tool compound for time-sensitive screening assays.

Evidence DimensionInduction of TFF1 and GREB1 mRNA levels
Target Compound DataTTC-352 significantly increases TFF1 and GREB1 transcription to levels comparable to full agonist E2.
Comparator Or BaselineBPTPE induces a significantly lower, partial increase in TFF1 and GREB1 mRNA (P < 0.05 vs TTC-352).
Quantified DifferenceTTC-352 rapidly mimics full E2 transcriptional kinetics, outperforming the benchmark partial agonist BPTPE.
Conditions24-hour treatment in MCF-7:WS8 and MCF-7:5C breast cancer cell lines assessed via qRT-PCR.

Rapid and robust transcriptional activation provides a clearer, faster signal-to-noise ratio for researchers conducting high-throughput screening of UPR pathways.

Oral Dosing in Endocrine-Resistant Xenograft Workflows

Because TTC-352 eliminates the uterotrophic side effects associated with full agonists like 17β-estradiol, it is the preferred precursor for in vivo xenograft studies [1]. Buyers can utilize its oral bioavailability to model tumor regression in tamoxifen-resistant and PKCα-overexpressing cell lines without implementing complex dosing workarounds to manage gynecologic toxicity[1].

Structural Biology and Coactivator Recruitment Assays

For laboratories conducting X-ray crystallography or molecular dynamics simulations on the ERα ligand-binding domain, TTC-352 serves as a highly stable structural benchmark[2]. Its reliable hydrogen bonding with Glu353 ensures consistent Asp351-to-helix 12 sealing, providing a reproducible agonist conformation that outperforms unstable partial agonists like BPTPE [2].

High-Throughput UPR and Apoptosis Screening

In assay development targeting the unfolded protein response (UPR), TTC-352 provides rapid and robust transcriptional activation of TFF1 and GREB1 [2]. This makes it an ideal positive control for high-throughput screening of novel estrogen mimics, offering a faster signal-to-noise readout than delayed-response comparators [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

352.05694361 Da

Monoisotopic Mass

352.05694361 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65ILH3Y0MI

Dates

Last modified: 02-18-2024

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